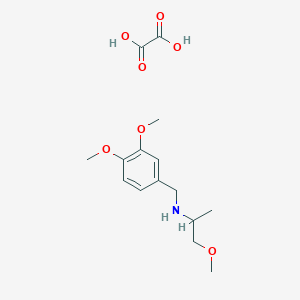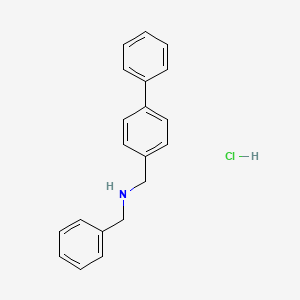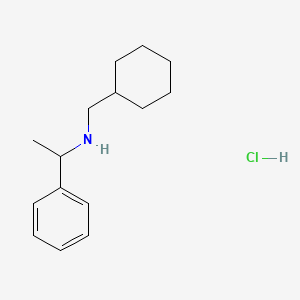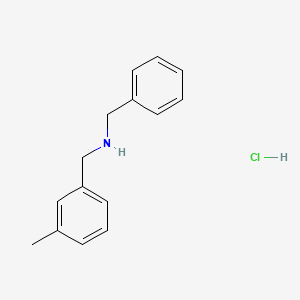
N-(2-Methylbenzyl)-1-phenylethanamine hydrochloride
Vue d'ensemble
Description
“N-(2-Methylbenzyl)-1-phenylethanamine hydrochloride” is a compound with the CAS Number: 1158584-71-4 . It is a solid substance at room temperature .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a related compound, N-benzylhydroxylamine hydrochloride, can be synthesized by mixing an oxidant, diphenylamine, and an organic solvent under the action of tungstate to obtain C-phenyl-N-benzyl nitrone. This nitrone is then mixed with MTBE and hydroxylamine hydrochloride methyl alcohol to obtain N-benzylhydroxylamine hydrochloride .Molecular Structure Analysis
The molecular weight of “this compound” is 185.7 . The InChI code is1S/C10H15N.ClH/c1-3-11-8-10-7-5-4-6-9 (10)2;/h4-7,11H,3,8H2,1-2H3;1H . Physical and Chemical Properties Analysis
“this compound” is a solid substance at room temperature .Applications De Recherche Scientifique
1. Analytical Studies in Grey-Market Substances
- A study examined the H NMR spectra of various phenylethanamines, including N-substituted variants, obtained from grey-market internet vendors. This research provides valuable information for forensic and harm-reduction organizations in identifying these compounds (Chapman & Avanes, 2015).
2. Corrosion Inhibition in Industrial Applications
- N-2-methylbenzylidene-4-antipyrineamine has been investigated for its effectiveness as a corrosion inhibitor for mild steel in hydrochloric acid. The study found it to be a significant inhibitor, offering insights into its potential industrial applications (Aziz et al., 2022).
3. Oxidation Studies in Antioxidants
- Research on aromatic secondary amines, including variants of N,N'-substituted p-phenylenediamines, has been conducted to understand their behavior during oxidation. This study is crucial for applications in the rubber industry (Rapta et al., 2009).
4. Pharmaceutical Applications
- The compound has been studied for its potential in inhibiting blood platelet aggregation, which is significant for developing new pharmaceutical treatments (Grisar, Claxton, & Mackenzie, 1976).
5. Metabolic Studies
- Investigation into the metabolic intermediate complexes formed from beta-alkylsubstituted 2-phenylethanamines, including N-(2-Methylbenzyl)-1-phenylethanamine hydrochloride, offers insights into their metabolic pathways, which is crucial for understanding their pharmacokinetics (Jönsson, Štefek, & Lindeke, 1992).
6. Organometallic Chemistry
- Research in organometallic chemistry involving complexes of N,N-bis(2-arylaminoethyl)methylamine indicates potential applications in catalysis and synthesis (Robbins et al., 2015).
Orientations Futures
While specific future directions for “N-(2-Methylbenzyl)-1-phenylethanamine hydrochloride” were not found, compounds with similar structures, such as 2-aminothiazole derivatives, have shown promise in medicinal chemistry and drug discovery research, particularly in the development of anticancer drugs . This suggests that “this compound” and similar compounds could have potential applications in future drug development.
Propriétés
IUPAC Name |
N-[(2-methylphenyl)methyl]-1-phenylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N.ClH/c1-13-8-6-7-11-16(13)12-17-14(2)15-9-4-3-5-10-15;/h3-11,14,17H,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZCDBMOUSWHHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(C)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethanamine hydrochloride](/img/structure/B3077443.png)
![[2-(1,3-Benzoxazol-2-ylthio)ethyl]amine hydrochloride](/img/structure/B3077456.png)



amine hydrochloride](/img/structure/B3077478.png)

amine hydrochloride](/img/structure/B3077485.png)
![[2-(1-Cyclohexen-1-yl)ethyl]ethylamine hydrochloride](/img/structure/B3077487.png)
amine hydrochloride](/img/structure/B3077494.png)


